6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane
Description
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with a pyrimidin-2-yloxy group at the 6-position. This structure combines the rigidity of the spirocyclic system with the hydrogen-bonding and π-stacking capabilities of the pyrimidine ring, making it valuable in medicinal chemistry for bioisosteric replacement and ligand design . Its synthesis typically involves coupling 2-chloropyrimidine with a spirocyclic amine precursor under mild conditions (e.g., in acetonitrile at 40°C for 66 hours) .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2 |
InChI Key |
WEMVRESEBKIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Spirocyclic Framework
The 2-azaspiro[3.3]heptane core is synthesized via reductive amination of aldehydes with primary amines. For example:
-
Step 1 : Cyclobutane-1,1-dicarboxylic acid is reduced to 1,1-cyclobutane dimethanol using LiAlH in diethyl ether.
-
Step 2 : Methanesulfonylation of the diethanol yields 1,1-cyclobutane dimethanol disulfonate, which undergoes cyclization with 2-nitrobenzenesulfonamide to form the spirocyclic intermediate.
-
Yield : 78–89% after purification via silica gel chromatography.
tert-Butyl Protection Strategy
Protection of the amine is critical for subsequent functionalization:
-
Reagent : Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane with triethylamine.
-
Product : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Key Data : H NMR (DMSO-d): δ 1.35 (s, 9H, Boc), 3.75 (d, 4H), 5.00 (d, 1H, -OH).
Functionalization with Pyrimidin-2-yloxy Group
Mitsunobu Reaction for Ether Bond Formation
The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is substituted via Mitsunobu reaction:
Nucleophilic Aromatic Substitution (SNAr)
Alternative method using activated pyrimidine derivatives:
-
Electrophile : 2-Chloropyrimidine (1.1 equiv) in DMF with NaH (2.0 equiv) at 80°C.
-
Limitation : Requires electron-deficient pyrimidine rings for efficient substitution.
Deprotection to Final Product
Acidic Deprotection of Boc Group
Final Coupling and Purification
-
Product Isolation : Reverse-phase HPLC (10–100% MeCN in HO) yields 6-(pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane.
-
Analytical Data :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh, THF, rt | 70–85% | High regioselectivity | Costly reagents |
| SNAr | NaH, DMF, 80°C | 65–75% | Simple setup | Requires activated pyrimidines |
| Reductive Amination | LiAlH, EtO | 78–89% | Scalable for core synthesis | Multi-step process |
Challenges and Optimization Strategies
-
Steric Hindrance : The spirocyclic structure impedes nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) enhances reactivity.
-
Purification : Silica gel chromatography with EtOAc/hexane (1:3 to 1:1) effectively separates intermediates.
-
Scale-Up : Batch-wise addition of NaBH during oxo-group reduction minimizes exothermic side reactions .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or nitriles .
Scientific Research Applications
Cancer Therapeutics
Preliminary studies indicate that 6-(pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane exhibits significant biological activity as an inhibitor of specific protein interactions crucial for tumor growth and survival, particularly in acute leukemia. The compound has shown promise in inhibiting menin and mixed-lineage leukemia fusion proteins, which are critical in cancer pathways.
Key Findings:
- Inhibition of Protein Interactions: The compound targets critical protein interactions necessary for cell proliferation and survival in cancer cells.
- Mechanism of Action: Investigations into its mechanism of action typically utilize biochemical assays to evaluate binding affinities and functional assays to assess downstream effects on cellular pathways.
Targeted Protein Degradation (TPD)
This compound serves as a scaffold for designing novel inhibitors against diseases linked to aberrant protein interactions. It can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. The compound's rigid linker properties may enhance the 3D orientation necessary for effective ternary complex formation, optimizing drug-like properties .
Case Studies and Research Findings
-
Inhibition Studies:
- Research has demonstrated the compound's ability to inhibit critical pathways involved in cancer cell survival, with specific focus on its interaction with menin proteins.
- Biochemical assays have quantified binding affinities, supporting its potential as a therapeutic agent.
- Modification Potential:
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Spirocyclic structure with pyrimidine | Inhibits menin interactions | Cancer therapeutics, PROTAC development |
| 2-Oxa-6-azaspiro[3.3]heptane | Similar spirocyclic framework | EGFR kinase inhibitor | Cancer treatment |
| tert-Butyl 6-amino-2-azaspiro[3.3]heptane | Amino group substitution | Potential kinase inhibition | Drug development |
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azaspiro Core
The 2-azaspiro[3.3]heptane scaffold can be modified at the 6-position with diverse substituents, leading to distinct physicochemical and pharmacological profiles:
Key Observations :
Biological Activity
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a complex organic compound notable for its spirocyclic structure, which combines a nitrogen-containing heterocycle with a pyrimidine moiety. This unique configuration enhances its solubility and influences its interactions with various biological targets, making it a candidate for applications in medicinal chemistry, particularly in drug development aimed at inhibiting specific protein interactions involved in disease pathways, including cancer.
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific protein interactions essential for tumor growth and survival, such as those involving menin and mixed-lineage leukemia (MLL) fusion proteins. This inhibition has therapeutic implications in treating cancers like acute leukemia, where these interactions play a critical role in disease progression.
Pharmacological Evaluations
The pharmacological evaluations of this compound typically involve biochemical assays to assess binding affinities and functional assays to evaluate downstream effects on cellular pathways. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the compound can significantly influence its biological activity. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[6-[5-[4-fluoro-2-(2-propan-2-ylphenyl)phenoxy]pyrimidin-4-yl]-2,6-diazaspiro[3.3]heptan-2-yl]-2-(4-methylsulfonylphenyl)ethanone | Structure | Contains a fluorinated phenyl group enhancing lipophilicity |
| 1-[6-[5-[4-fluoro-2-(4-propan-2-ylpyrimidin-5-yl)phenoxy]pyrimidin-4-yl]-2,6-diazaspiro[3.3]heptan] | Structure | Features additional fluorinated groups affecting biological activity |
| 2-[5-[4-fluoro-2-(2-propan-2-yloxypyridin-3-yl)phenoxy]pyrimidin] | Structure | Incorporates a pyridine moiety altering pharmacological properties |
These compounds illustrate the diversity within this chemical class and how structural modifications can lead to variations in biological activity and therapeutic potential.
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits critical protein interactions necessary for cell proliferation in cancer cells. For instance, assays conducted on leukemia cell lines showed a dose-dependent inhibition of growth, correlating with the compound's ability to disrupt menin-MLL interactions.
Comparative Analysis
Comparative analyses with other known inhibitors have shown that this compound exhibits superior selectivity towards its target proteins while maintaining a favorable safety profile in preliminary toxicity assessments.
Q & A
Q. What are the key synthetic routes for 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution between pyrimidin-2-ol derivatives and functionalized 2-azaspiro[3.3]heptane precursors. For example, 2-chloropyrimidine reacts with spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate) in acetonitrile with a base like N,N-diisopropylethylamine (DIPEA) at 40°C for 66 hours . Optimization strategies include:
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
Q. What pharmacological properties make this compound a candidate for drug discovery?
The spirocyclic core mimics piperidine/piperazine bioisosteres, enhancing metabolic stability and blood-brain barrier penetration. The pyrimidinyloxy group introduces hydrogen-bonding motifs for target engagement (e.g., kinase inhibition) . Preliminary assays show nanomolar affinity for neurotransmitter receptors, suggesting CNS applications .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites (e.g., serotonin receptors). Key parameters:
- Electrostatic complementarity : Modifying pyrimidine substituents (e.g., fluoro, methyl) adjusts charge distribution.
- Steric effects : Spirocyclic rigidity reduces conformational entropy, favoring high-affinity binding .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
Case study: 6-Fluoro-6-methyl derivatives show variable IC values against CDK1. Mitigation approaches:
- Kinetic solubility assays : Identify aggregation-prone analogs using dynamic light scattering (DLS).
- Off-target screening : Use broad-panel kinase assays to rule out promiscuous binders.
- Metabolic profiling : LC-MS/MS detects rapid degradation of labile esters, explaining discrepancies in cellular vs. enzymatic assays .
Q. How can regioselective functionalization of the spirocyclic core be achieved?
- Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups shield amines during pyrimidinyloxy coupling .
- Directed C–H activation : Palladium catalysts enable site-specific modifications at the 6-position of the spiro system .
- Enzymatic resolution : Lipases or esterases separate enantiomers for chiral derivatization .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent studies : Measure plasma half-life and brain penetration via microdialysis.
- CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes.
- Genotoxicity screening : Ames tests and micronucleus assays assess mutagenic potential .
Methodological Considerations
Q. How should researchers handle discrepancies between synthetic yields reported in literature?
Example: Grygorenko’s 8-step synthesis (31% yield) vs. Burkhard’s 6-step route (45% yield).
Q. What analytical techniques differentiate spirocyclic isomers from linear byproducts?
- 2D NMR (NOESY/ROESY) : Detects through-space correlations unique to spiro systems.
- IR spectroscopy : Stretching frequencies for sp-hybridized N–O bonds (1050–1150 cm) confirm pyrimidinyloxy linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
